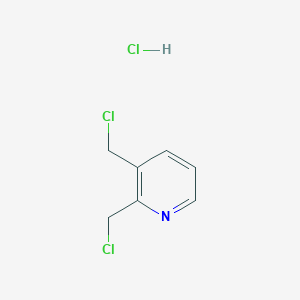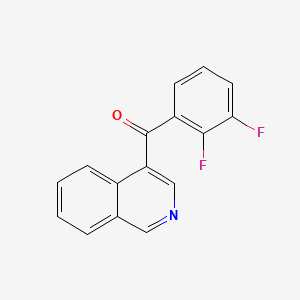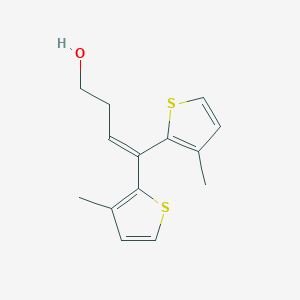
2,3-ビス(クロロメチル)ピリジン塩酸塩
概要
説明
2,3-Bis(chloromethyl)pyridine hydrochloride is a useful research compound. Its molecular formula is C7H8Cl3N and its molecular weight is 212.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Bis(chloromethyl)pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Bis(chloromethyl)pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機化学
2,3-ビス(クロロメチル)ピリジン塩酸塩: は、有機合成において汎用性の高い試薬です。 塩基触媒によるアルキル化反応、特にカリックスアレーンの修飾に使用されます 。これらの修飾されたカリックスアレーンは、医薬品や先端材料のための複雑な分子構造を構築する上で潜在的な用途があります。
医薬品研究
医薬品研究では、この化合物はGd^3+ ジエチレントリアミン五酢酸ビスアミド錯体の合成に使用されてきました 。これらの錯体は、Zn^2±感受性磁気共鳴画像法(MRI)造影剤として機能するため重要であり、MRIスキャンの画質を向上させます。
材料科学
2,3-ビス(クロロメチル)ピリジン塩酸塩: は、特定の磁気特性を持つ化合物を合成するための前駆体として材料科学において役割を果たします 。これらの材料は、データストレージや電子デバイスなど、さまざまなハイテクアプリケーションで使用できます。
生化学
生化学では、この化学物質は金属イオンに結合できる分子を作成するための構成要素として役立ちます 。このような分子は、生物学的プロセスを理解し、新しい薬物を開発するために重要な金属タンパク質や酵素の研究に役立ちます。
分析化学
この化合物は、分析化学において、化学分析における標準物質または試薬として使用できる誘導体を作成するために使用されます 。これらの誘導体は、複雑な混合物中のさまざまな物質の正確な測定と検出に役立ちます。
作用機序
Target of Action
Similar compounds, such as 2-chloromethylpyridine, are known to be precursors to pyridine-containing ligands , suggesting that 2,3-Bis(chloromethyl)pyridine hydrochloride may also interact with various biological targets in a similar manner.
Mode of Action
It’s known that chloromethyl groups in similar compounds can act as alkylating agents , which suggests that 2,3-Bis(chloromethyl)pyridine hydrochloride might interact with its targets through alkylation.
Biochemical Pathways
It has been used as a reactant in the preparation of an mglur5 negative allosteric modulator , indicating that it may play a role in modulating glutamate receptor activity.
Result of Action
Given its use in the synthesis of an mglur5 negative allosteric modulator , it may contribute to the modulation of glutamate receptor activity.
生化学分析
Biochemical Properties
2,3-Bis(chloromethyl)pyridine hydrochloride plays a significant role in biochemical reactions, particularly as a reactant in the preparation of negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR5) . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of pyridine derivatives that coordinate with metal ions through nitrogen atoms to form complexes . These interactions are crucial for the compound’s role in modulating biochemical pathways and reactions.
Cellular Effects
2,3-Bis(chloromethyl)pyridine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with mGluR5 can lead to changes in intracellular calcium levels, which in turn affects various downstream signaling pathways . Additionally, its reactivity with cellular proteins can result in modifications that alter gene expression and metabolic activities within the cell.
Molecular Mechanism
The molecular mechanism of 2,3-Bis(chloromethyl)pyridine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form complexes with metal ions through nitrogen atoms is a key aspect of its mechanism of action . This interaction can inhibit or activate specific enzymes, leading to alterations in biochemical pathways. Furthermore, the compound’s reactivity with cellular proteins can result in changes in gene expression, thereby influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Bis(chloromethyl)pyridine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable at room temperature, but its reactivity may lead to gradual degradation over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings. These effects include sustained changes in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2,3-Bis(chloromethyl)pyridine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular function and overall health of the animal models.
Metabolic Pathways
2,3-Bis(chloromethyl)pyridine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell . The compound’s role in modulating metabolic flux and metabolite levels is significant, as it can influence the overall metabolic state of the cell. These interactions are crucial for understanding the compound’s impact on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 2,3-Bis(chloromethyl)pyridine hydrochloride within cells and tissues are essential for its biochemical activity. The compound is transported through cellular membranes and distributed to various cellular compartments . It interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell. These interactions are important for the compound’s accumulation and activity in target tissues.
Subcellular Localization
2,3-Bis(chloromethyl)pyridine hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications This localization is crucial for its role in modulating biochemical pathways and cellular functions
特性
IUPAC Name |
2,3-bis(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c8-4-6-2-1-3-10-7(6)5-9;/h1-3H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUGCZCPPAKASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCl)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[(5-Mercapto-1,3,4-thiadiazol-2-yl)amino]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B1453141.png)




